molecular formula C13H12FNO B112187 4-(Benzyloxy)-2-fluoroaniline CAS No. 190060-72-1

4-(Benzyloxy)-2-fluoroaniline

Cat. No. B112187
M. Wt: 217.24 g/mol
InChI Key: SDMVHDKRUHLVKO-UHFFFAOYSA-N
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Description

This typically includes the compound’s systematic name, its molecular formula, and its structural formula.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include the types of reactions used, the reagents and conditions required, and the yield and purity of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and may involve techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and spectral properties.


Scientific Research Applications

Application 1: Synthesis of Novel Chalcones Derivatives

  • Summary of the Application: Chalcones derivatives have wide applications in pharmaceutical and medicinal chemistry. A compound similar to “4-(Benzyloxy)-2-fluoroaniline”, specifically “1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one” was synthesized .
  • Methods of Application: The compound was synthesized by coupling with aromatic substituted aldehyde . The synthesized compounds were characterized by IR, 13C NMR, 1H NMR, and Mass spectra .

Application 2: PPARα Agonists for Retinal Disorders

  • Summary of the Application: Peroxisome proliferator-activated receptor alpha (PPARα) is expressed in retinal Müller cells, endothelial cells, and in retinal pigment epithelium. Agonism of PPARα with genetic or pharmacological tools ameliorates inflammation, vascular leakage, neurodegeneration, and neovascularization associated with retinal diseases .
  • Methods of Application: The study involved the design, synthesis, and evaluation of second-generation analogues .
  • Results or Outcomes: The studies identified a pipeline of candidates positioned for detailed PK/PD and pre-clinical evaluation .

Application 3: Benzylic Oxidations and Reductions

  • Summary of the Application: The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .
  • Methods of Application: The study involved the susceptibility of alkyl side-chains to oxidative degradation .
  • Results or Outcomes: The study demonstrated the enhanced reactivity of benzylic halides due to the adjacent aromatic ring .

Application 4: Synthesis of Transition Metal Complexes

  • Summary of the Application: Transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde were synthesized . These complexes were evaluated for their in vitro antioxidant and antimicrobial activity .
  • Methods of Application: The complexes were synthesized by condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . They were characterized by various spectroscopic techniques .
  • Results or Outcomes: The synthesized metal (II) complexes showed good efficiency for decolorizing the purple-colored solution of DPPH compared to free Schiff base ligands . The antimicrobial activity results showed that the complexes were more noxious than free Schiff base ligands .

Application 5: Medical Depigmentation

  • Summary of the Application: Monobenzone, also called 4-(Benzyloxy)phenol, is an organic chemical used as a topical drug for medical depigmentation .
  • Methods of Application: Monobenzone is applied topically to depigment the skin .
  • Results or Outcomes: The application of monobenzone results in permanent depigmentation of the skin .

Safety And Hazards

This involves studying the compound’s toxicity, its potential for causing harm to the environment, and the precautions that should be taken when handling it.


Future Directions

This involves identifying areas where further research could be beneficial, such as potential applications of the compound, unanswered questions about its properties, and new methods for its synthesis.


For a specific compound like “4-(Benzyloxy)-2-fluoroaniline”, you would need to look up these details in chemical databases or scientific literature. Please note that not all compounds will have information available on all these aspects, especially if they are not widely studied. If you have access to scientific databases or journals, they would be the best place to start. You could also try using online resources, but please be aware that the information might not be as reliable. Always make sure to use reputable sources and to critically evaluate the information you find.


properties

IUPAC Name

2-fluoro-4-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMVHDKRUHLVKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467636
Record name 4-benzyloxy-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-2-fluoroaniline

CAS RN

190060-72-1
Record name 4-benzyloxy-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

After dissolving the 4-benzyloxy-2-fluoronitrobenzene crude crystals (16.06 g, 63.65 mmol) in ethanol (1000 ml) and water (200 ml), electrolytic iron powder (14.0 g, 254.60 mmol) and ammonium chloride (27.2 g, 509.20 mmol) were added and the mixture was heated to reflux for 4.5 hours. The reaction solution was cooled to near room temperature, the insoluble portion was filtered off, washing was performed with ethanol and the solvent of the filtrate was distilled off under reduced pressure. The residue was dissolved in ethyl acetate, washed with saturated saline and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was adsorbed onto silica gel and purified by silica gel column chromatography (hexane-ethyl acetate system) to obtain the title compound (11.25 g, 51.78 mmol, 81.35%) as a brown oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
crude crystals
Quantity
16.06 g
Type
reactant
Reaction Step One
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
14 g
Type
catalyst
Reaction Step One
Yield
81.35%

Synthesis routes and methods II

Procedure details

A solution of Na2S2O4 (34.8 g, 200 mmol) in H2O (200 mL) was added to a mixture of 4-(benzyloxy)-2-fluoro-1-nitrobenzene (16.0 g, 64.7 mmol), THF (150 mL), and EtOH (150 mL), and the mixture was stirred for 30 min at room temperature. The reaction mixture was poured into water and extracted with AcOEt. The extract was washed with water and brine, dried over MgSO4, and concentrated under reduced pressure. The residue was purified by basic silica gel column chromatography eluting with hexane/AcOEt (1/1) to give the title compound (5.84 g, 42% yield) as a light brown oil: 1H NMR (300 MHz, CDCl3): δ ppm 3.42 (2H, brs), 4.97 (2H, s), 6.60 (1H, ddd, J=1.1, 2.6, 8.7 Hz), 6.67-6.74 (2H, m), 7.28-7.43 (5H, m).
Quantity
34.8 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
42%

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